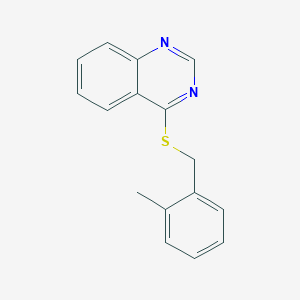

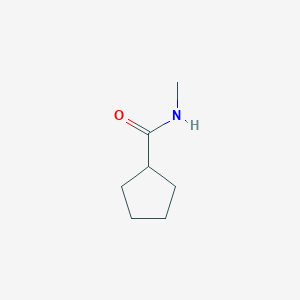

![molecular formula C15H17N5O2 B2613491 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034380-25-9](/img/structure/B2613491.png)

6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a complex organic molecule that can be used as a building block in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds involves the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Additionally, the possibility of further modification of such building blocks in the 3rd position by various functional groups was shown .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrazine ring and a pyridazine ring. The compound also contains a carbonyl group and a cyclopropyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Aplicaciones Científicas De Investigación

Facile Synthesis and Biological Activities

The compound is involved in the synthesis of various heterocyclic compounds demonstrating significant biological activities. For instance, a study detailed the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole for certain derivatives (Hafez, Alshammari, & El-Gazzar, 2015).

Antimicrobial Potential

Further research into the antimicrobial potential of related derivatives highlighted the synthesis of compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These studies showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming others in efficacy (Bildirici, Şener, & Tozlu, 2007).

Inhibitory Properties on Photosynthetic Electron Transport

Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This study demonstrated that some compounds exhibited excellent inhibitory properties, offering insights into the structural determinants of activity and suggesting potential agricultural applications (Vicentini et al., 2005).

Novel Syntheses and Pharmacological Prospects

An innovative approach to synthesizing diverse 1H-Pyrazolo[1,2-b]phthalazine-2-carboxamide and related heterocycles has been shown to have crucial roles in pharmaceutical and agricultural industries due to their significant pharmacological applications. This research underscores the versatility of pyrazole-containing compounds in drug development (Maheswari et al., 2020).

Anticancer Activity

Research focusing on the synthesis of new 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents revealed promising results against different human tumor cell lines, showcasing the anticancer potential of pyrazole derivatives (Moreno et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-18-14(21)5-4-12(16-18)15(22)19-6-7-20-11(9-19)8-13(17-20)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWODWFFMVOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

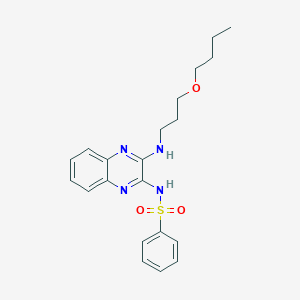

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)

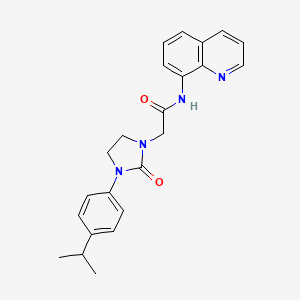

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

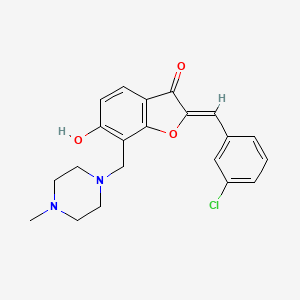

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)